1-Bromo-4-chloro-3-fluoro-2-(methoxymethoxy)benzene
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Overview
Description
1-Bromo-4-chloro-3-fluoro-2-(methoxymethoxy)benzene is a halogenated aromatic compound with the molecular formula C8H7BrClFO2. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methoxymethoxy group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-chloro-3-fluoro-2-(methoxymethoxy)benzene typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of a fluorobenzene derivative in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-3-fluoro-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia is commonly used for nucleophilic substitution reactions.
Suzuki Coupling: Palladium catalysts and boronic acids are used under mild conditions for coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Coupling Products: Biphenyl derivatives are the major products of Suzuki coupling reactions.
Scientific Research Applications
1-Bromo-4-chloro-3-fluoro-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-3-fluoro-2-(methoxymethoxy)benzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The presence of halogen atoms and the methoxymethoxy group influences its reactivity and selectivity in these reactions . The compound can form intermediates that further react to yield substituted benzene derivatives .
Comparison with Similar Compounds
1-Bromo-3-fluoro-2-(methoxymethoxy)benzene: Similar in structure but lacks the chlorine atom.
1-Bromo-4-chloro-2-fluorobenzene: Similar but lacks the methoxymethoxy group.
Uniqueness: 1-Bromo-4-chloro-3-fluoro-2-(methoxymethoxy)benzene is unique due to the combination of halogen atoms and the methoxymethoxy group, which imparts distinct reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C8H7BrClFO2 |
---|---|
Molecular Weight |
269.49 g/mol |
IUPAC Name |
1-bromo-4-chloro-3-fluoro-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7BrClFO2/c1-12-4-13-8-5(9)2-3-6(10)7(8)11/h2-3H,4H2,1H3 |
InChI Key |
ORAUJEYPRWZZSG-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1F)Cl)Br |
Origin of Product |
United States |
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